L-Leucine-d10

Catalog No.
S1480624
CAS No.
106972-44-5
M.F
C6H13NO2
M. Wt
141.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucine-d10

CAS Number

106972-44-5

Product Name

L-Leucine-d10

IUPAC Name

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

141.23 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D

InChI Key

ROHFNLRQFUQHCH-ZWFPVXGPSA-N

SMILES

CC(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N

Tracer Studies in Metabolism:

  • Protein synthesis and turnover

    L-Leucine-d10 can be incorporated into newly synthesized proteins, allowing researchers to track their synthesis, degradation, and overall protein turnover in cells and tissues. This information is crucial for understanding various physiological processes, including muscle growth, wound healing, and aging. Source: 1:

  • Branched-chain amino acid (BCAA) metabolism

    L-Leucine is one of three BCAAs, and L-Leucine-d10 can be used to trace their individual metabolic pathways and interactions within the body. This helps researchers understand their roles in energy production, muscle function, and potential therapeutic applications. Source: 2:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protein structure and dynamics

    The deuterium labeling in L-Leucine-d10 reduces signal overlap in NMR spectra, enabling researchers to study protein structure and dynamics at a higher resolution. This provides valuable insights into protein function and interactions with other molecules. Source: 3

  • Metabolic flux analysis

    L-Leucine-d10 can be used to monitor metabolic fluxes in living cells and organisms. By measuring the incorporation of labeled leucine into different metabolic products, researchers can gain insights into cellular energy metabolism and disease processes. Source: 4:

Mass Spectrometry (MS) Applications:

  • Quantification of L-leucine

    L-Leucine-d10 can serve as an internal standard for quantifying L-leucine levels in biological samples using MS techniques. This is crucial for various research areas, including nutritional studies, biomarker discovery, and drug development. Source: 5:

  • Stable isotope labeling experiments

    L-Leucine-d10 can be incorporated into complex molecules or cell cultures for stable isotope labeling experiments. This allows researchers to track the fate of these molecules or cells in living systems using MS analysis. Source: 6

L-Leucine-d10 is a deuterated form of L-Leucine, an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing certain hydrogen atoms in the molecule. This modification allows for enhanced tracking and analysis in biochemical studies. L-Leucine-d10 retains the basic structure and properties of L-Leucine, including its white crystalline appearance and slightly bitter taste. It is soluble in water and various organic solvents, making it suitable for a range of applications in research and industry .

L-Leucine-d10 itself doesn't have a specific mechanism of action in biological systems. Its primary function lies in serving as an internal standard during analytical techniques [, ].

  • Internal standards are compounds with known properties added to a sample containing the target molecule (L-leucine in this case).
  • By comparing the behavior (retention time in chromatography, mass spectrum) of the target molecule with the internal standard, scientists can accurately identify and quantify the target molecule in the sample [, ].

L-Leucine-d10 is likely similar in safety profile to L-leucine. L-leucine is generally considered a safe compound, although high doses might cause some side effects.

  • Specific data on the toxicity of L-Leucine-d10 is not available; however, the deuterium substitution is not expected to significantly alter its safety profile.
  • As with any laboratory chemical, it's important to follow proper handling procedures, including wearing gloves and working in a well-ventilated area.
Similar to those of its non-deuterated counterpart. These reactions include:

  • Transamination: L-Leucine-d10 can undergo transamination reactions, where it donates an amino group to a keto acid, forming another amino acid.
  • Decarboxylation: Under certain conditions, L-Leucine-d10 may lose a carboxyl group, leading to the formation of other compounds.
  • Condensation Reactions: It can react with other amino acids or compounds to form peptides or proteins.

The presence of deuterium allows for more precise tracking of these reactions in metabolic studies due to the differences in mass between deuterium and hydrogen .

L-Leucine-d10 exhibits biological activities similar to those of L-Leucine, including:

  • Protein Synthesis Stimulation: It activates the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for muscle protein synthesis and cell growth .
  • Insulin Secretion Modulation: Research indicates that L-Leucine-d10 can increase basal insulin secretion while decreasing glucose-induced insulin release in pancreatic beta cells .
  • Nitrogen Balance Maintenance: As an essential amino acid, it contributes to maintaining nitrogen balance in adults and supports normal growth in infants .

L-Leucine-d10 can be synthesized through several methods:

  • Deuterated Precursors: Using deuterated starting materials in the synthesis of L-Leucine can yield L-Leucine-d10.
  • Bromination and Amination: Similar to traditional L-Leucine synthesis, bromination followed by amination of deuterated isocaproic acid can be employed.
  • Microbial Fermentation: Utilizing genetically modified microorganisms capable of producing deuterated amino acids through fermentation processes.

These methods ensure that the final product retains the desired isotopic labeling necessary for research applications .

L-Leucine-d10 has several important applications:

  • Metabolic Studies: Its unique isotopic labeling makes it valuable for tracing metabolic pathways and studying amino acid metabolism.
  • Pharmaceutical Research: It is used in drug development and testing due to its ability to modulate insulin secretion and influence protein metabolism.
  • Nutritional Science: Research involving dietary supplements often incorporates L-Leucine-d10 to study its effects on muscle growth and recovery.

The compound's stability and solubility enhance its utility across various fields .

Studies have shown that L-Leucine-d10 interacts with various biological systems:

  • Insulinoma Cells: It affects insulin secretion dynamics in rat insulinoma cells, providing insights into pancreatic function and diabetes research .
  • Protein Interactions: As an essential amino acid, it may influence the folding and stability of proteins through its interactions with other amino acids during protein synthesis.

These interaction studies are crucial for understanding metabolic diseases and developing therapeutic strategies .

L-Leucine-d10 shares similarities with other branched-chain amino acids but has unique characteristics due to its isotopic labeling. Here are some comparable compounds:

CompoundStructureUnique Features
L-LeucineC6H13NO2Essential amino acid involved in protein synthesis.
D-LeucineC6H13NO2Enantiomer of L-leucine; less biologically active.
N-Acetyl-L-leucineC8H15NO3Acetyl derivative used for treating vertigo.
L-ValineC5H11NO2Another branched-chain amino acid; important for muscle metabolism.
L-IsoleucineC6H13NO2Essential BCAA involved in hemoglobin production.

L-Leucine-d10's distinct feature is its deuterium labeling, which allows for enhanced tracking in biological studies, setting it apart from these similar compounds .

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

141.157396117 g/mol

Monoisotopic Mass

141.157396117 g/mol

Heavy Atom Count

9

Wikipedia

Deuterated L-leucine

Dates

Modify: 2023-09-12

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